

Technical Guide: Chemical Architecture and Properties of (Z)-Clethodim

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Compound of Interest

Compound Name:	Clethodim, (Z)-
CAS No.:	1210535-11-7
Cat. No.:	B10861227

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Executive Summary

This technical guide provides a comprehensive analysis of (

)-clethodim, the geometric isomer of the widely used cyclohexanedione herbicide clethodim. While the commercial active ingredient is predominantly the (

)-isomer, the (

)-isomer plays a critical role in the molecule's environmental fate, photostability profile, and analytical quantification. This document details the stereochemical dynamics, physicochemical properties, and mechanism of action (MoA) relevant to researchers in agrochemical discovery and residue analysis.

Molecular Architecture & Stereochemistry[1]

Structural Definition

Clethodim is a member of the cyclohexanedione oxime ("DIM") class. Its activity and stability are governed by two primary structural features: the oxime ether linkage and the cyclohexanedione ring.

- IUPAC Name: ()-2-{{()-1-{{()-3-chloroallyloxyimino}propyl}-5-{{()-2-(ethylthio)propyl}-3-hydroxycyclohex-2-en-1-one.[1][2]
- Isomerism: The molecule exhibits geometric isomerism at the oxime bond.[3]
 - ()-Clethodim: The chloroallyloxy group is trans to the cyclohexanedione ring (relative to the bond). This is the thermodynamically stable and herbicidally active form.
 - ()-Clethodim: The chloroallyloxy group is cis to the ring. This isomer is formed primarily via photo-isomerization and is less stable in the absence of light.

Tautomerism

Both (

) and (

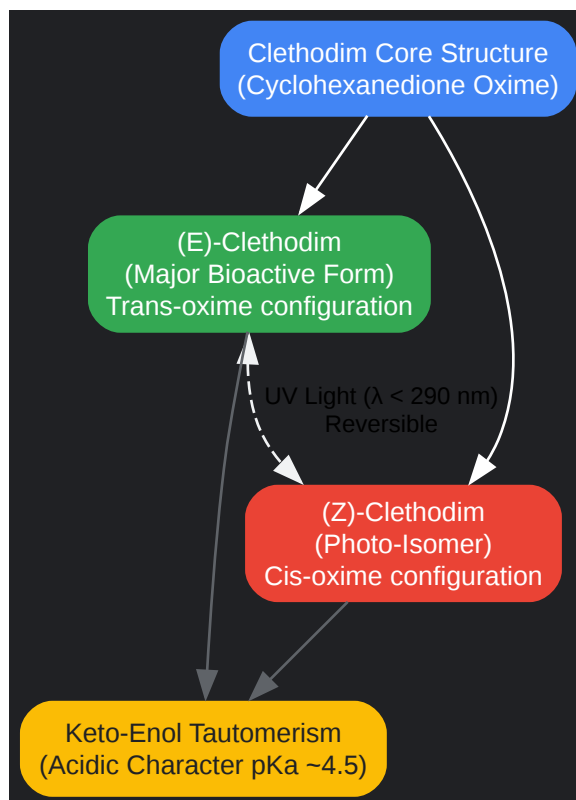
) isomers exist as a mixture of keto-enol tautomers.[1][2][4] The 1,3-cyclohexanedione ring allows the proton to shift between the 3-hydroxyl group and the 2-position carbon. This tautomerism is responsible for the molecule's acidic character (acting as a weak acid).

Structural Visualization

The following diagram illustrates the structural hierarchy and the dynamic relationship between the (

) and (

) forms.



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Figure 1: Structural relationship between Clethodim isomers and tautomeric states.[1][2][5] The (

)-isomer converts to (

) under UV irradiation.[1]

Physicochemical Profile

The physicochemical properties of clethodim are heavily influenced by pH due to the keto-enol tautomerism.[6] While specific data for isolated (

)-clethodim is rare (due to rapid equilibrium), it shares the core ionization characteristics of the racemate.

Property	Value / Description	Significance
Molecular Formula		Same for both isomers.[1]
Molecular Weight	359.9 g/mol	-
pKa	4.47 (Acidic)	The enolic hydroxyl group deprotonates at physiological/environmental pH.[1]
Solubility (Water)	pH 5: ~54 mg/L pH 7: >5000 mg/L	High solubility at neutral pH aids systemic transport in plants (phloem mobility).[1]
Log P (Octanol/Water)	pH 5: ~4.5 pH 7: ~2.1	Lipophilic in acidic form (leaf penetration); hydrophilic in anionic form (translocation).[1]
Photostability	< 1 hour (Sunlight)	Rapid degradation.[1] The ()-isomer is a transient intermediate in this pathway.[1]

Key Insight: The acidity (pKa 4.47) means that in most biological buffers (pH 7.4) and plant phloem (pH > 7), clethodim exists primarily as an anion. This ionization drives its solubility but also affects the rate of isomerization.

Isomerization Dynamics & Stability

The most critical technical aspect of (

)-clethodim is its formation via photo-isomerization.[1] This process is the primary route of degradation and a key consideration for residue analysis.

The Equilibrium

Under dark conditions, the (

)-isomer is thermodynamically favored. However, exposure to UV light (sunlight) provides the energy to overcome the rotational barrier of the

bond.

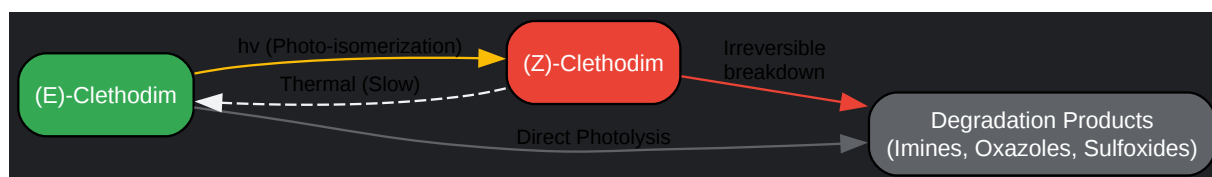
- Reaction: ()-Clethodim ()-Clethodim.
- Kinetics: The reaction is first-order and rapid (often measured in minutes under direct irradiation).
- Reversibility: The reaction is reversible, but the ()-isomer is thermally unstable and often proceeds to irreversible degradation products rather than reverting to () in open systems.

Degradation Pathway

The (

)-isomer serves as a gateway to further degradation.[1] Once formed, the distorted geometry makes the molecule susceptible to:

- Beckmann Rearrangement: Leading to amide formation.[1]
- Sulfoxidation: Oxidation of the thioether to sulfoxide and sulfone (which are also phytotoxic).



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Figure 2: Photolytic degradation pathway. (

)-Clethodim acts as a key intermediate in the environmental breakdown of the herbicide.

Mechanism of Action (ACCCase Inhibition)

Clethodim targets the Acetyl-CoA Carboxylase (ACCCase) enzyme, specifically the eukaryotic-type homomeric ACCCase found in the plastids of grasses (Poaceae).

Binding Site Interactions[1]

- Target Domain: Carboxyltransferase (CT) domain of ACCCase.
- Binding Mode: The molecule binds in a pocket formed by the dimer interface.
- Stereochemical Fit: The ()-isomer's conformation is optimized to fit this pocket, forming hydrogen bonds via the keto-enol motif. The ()-isomer, with its "kinked" oxime tail, sterically clashes with the binding site residues (specifically near the active site lid), significantly reducing its binding affinity ().
- Resistance: Mutations in the CT domain (e.g., Ile-1781-Leu) confer resistance by altering the shape of the pocket, often excluding the bulky oxime tail of DIM herbicides.

Analytical Protocols

Separating ()-

)-clethodim from the ()-

)-isomer requires specific chromatographic conditions due to their structural similarity and the potential for on-column isomerization.[1]

HPLC Separation Protocol

Objective: Quantify the ratio of

isomers and total clethodim content.

Parameter	Condition	Rationale
Column	Normal Phase Silica (e.g., Zorbax RX-SIL) or C18 (Reverse Phase)	Normal phase often provides better isomer selectivity for oximes.[1]
Mobile Phase (NP)	Hexane : Ethyl Acetate : Acetic Acid (94:4:[1]2)	Acetic acid suppresses ionization of the enol, sharpening peaks.
Flow Rate	1.0 - 1.2 mL/min	Standard flow for resolution.[1]
Detection	UV @ 254 nm	Max absorption for the conjugated enone system.
Retention	()-isomer elutes before ()-isomer (typically)	The ()-isomer is less polar/interacts differently with the stationary phase.[1]

Protocol: Determining Photostability

- Preparation: Dissolve technical clethodim in acetonitrile (100 µg/mL).
- Irradiation: Expose sample to Xenon arc lamp (simulated sunlight) or UV-B source.[1]
- Sampling: Aliquot at t=0, 15, 30, 60 mins.
- Analysis: Inject immediately into HPLC (keep samples dark/cooled to prevent thermal reversion).
- Calculation: Plot

vs. time to determine the first-order rate constant (

) and half-life (

).

References

- European Food Safety Authority (EFSA). (2011).[1] Conclusion on the peer review of the pesticide risk assessment of the active substance clethodim. EFSA Journal.[1] [Link](#)[1]
- Sandín-España, P., et al. (2015).[1] Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems.[7][8] Arabian Journal of Chemistry. [Link](#)[1]
- Sevilla-Morán, B., et al. (2010).[1][9] Indirect Photodegradation of Clethodim in Aqueous Media: Byproduct Identification by Quadrupole Time-of-Flight Mass Spectrometry.[1][4][7][8] [9] Journal of Agricultural and Food Chemistry.[9] [Link](#)[1]
- Food and Agriculture Organization (FAO). (2019).[1] Clethodim: FAO Specifications and Evaluations for Agricultural Pesticides.[1][Link](#)
- PubChem. (2025).[1] Clethodim Compound Summary.[1][2][10][11] National Library of Medicine. [Link](#)

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Sources

- 1. Clethodim, (Z)- | C₁₇H₂₆ClNO₃S | CID 135616187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Clethodim (Ref: RE 45601) [sitem.herts.ac.uk]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]

- [8. Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems - Arabian Journal of Chemistry \[arabjchem.org\]](#)
- [9. Indirect photodegradation of clethodim in aqueous media. byproduct identification by quadrupole time-of-flight mass spectrometry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. cipac.org \[cipac.org\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
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